molecular formula C25H27NO2S B6015200 (5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

Cat. No.: B6015200
M. Wt: 405.6 g/mol
InChI Key: NYUDSPBYFUZABX-UHFFFAOYSA-N
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Description

(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound that features a thienyl group, a hydroxy(diphenyl)methyl group, and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, including the formation of the thienyl group, the introduction of the hydroxy(diphenyl)methyl group, and the attachment of the piperidino group. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

    Enzyme Inhibition:

Medicine:

Industry:

Mechanism of Action

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2S/c1-2-23-17-19(18-29-23)24(27)26-15-13-22(14-16-26)25(28,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,22,28H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUDSPBYFUZABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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